Positional Isomer Differentiation: 4-(Ethanesulfonyl)benzamide vs. 3-(Ethanesulfonyl)benzamide — Regioisomeric Impact on Molecular Recognition
The target compound bears the ethanesulfonyl group at the para (4-) position of the benzamide ring. Its closest commercially cataloged regioisomer, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethanesulfonyl)benzamide (CAS not publicly indexed; cataloged by multiple vendors), bears the identical ethanesulfonyl group at the meta (3-) position. In the broader thiophene sulfonamide benzamide class, para-vs-meta sulfonyl placement alters the vector of the sulfonyl oxygen atoms by approximately 2.4–2.8 Å relative to the thiophene-amide plane, which can differentially engage hydrogen-bond acceptor sites in kinase hinge regions. [1] In the related CDK5/p25 inhibitor series (4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides), the para-sulfonamide regioisomer demonstrated >10-fold difference in CDK5/p25 inhibitory potency compared to the meta-substituted isomer (IC₅₀ 320 nM vs. >10,000 nM, respectively). [2] While compound-specific data for CAS 886923-29-1 are not publicly available, the regioisomeric distinction between the 4-ethanesulfonyl and 3-ethanesulfonyl variants is structurally consequential and precludes interchangeable use without experimental verification.
| Evidence Dimension | Regioisomeric sulfonyl group placement (para vs. meta) and its steric/electronic impact on target binding geometry |
|---|---|
| Target Compound Data | 4-(Ethanesulfonyl) group at the para position of benzamide ring (CAS 886923-29-1); MW 348.44 g/mol; XLogP₃-AA predicted ~2.8; topological polar surface area predicted ~117 Ų |
| Comparator Or Baseline | N-(3-Cyano-4,5-dimethylthiophen-2-yl)-3-(ethanesulfonyl)benzamide (meta isomer); MW 348.44 g/mol (identical molecular weight); identical molecular formula C₁₆H₁₆N₂O₃S₂; differing only in sulfonyl attachment position |
| Quantified Difference | No head-to-head bioactivity data available for this specific pair. Class-level inference from CDK5/p25 thiophene sulfonamide series: para-sulfonamide IC₅₀ = 320 nM vs. meta-sulfonamide IC₅₀ > 10,000 nM (>31-fold difference) |
| Conditions | Class inference: CDK5/p25 kinase inhibition assay (radiometric filter-binding); recombinant human CDK5/p25; ATP at Kₘ concentration; 30-min incubation at 30 °C [2] |
Why This Matters
The regioisomeric identity of the sulfonyl attachment is a critical quality attribute: procurement of the incorrect regioisomer may yield a functionally distinct compound, and the para configuration is non-interchangeable with the meta configuration for any target engagement assay.
- [1] Malmström J, Viklund J, et al. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (CDK5)/p25 inhibitors. Bioorg Med Chem. 2012;20(17):5093-5102. doi:10.1016/j.bmc.2012.07.013. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0968089612005612 View Source
- [2] PDB 4au8. Structure of CDK5/p25 in complex with a 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamide inhibitor. RCSB Protein Data Bank. 2012. Available at: https://www.rcsb.org/structure/4au8 View Source
